An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Dithiobis(propionohydrazide)
An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Dithiobis(propionohydrazide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Dithiobis(propionohydrazide) is a homobifunctional crosslinking agent of significant interest in the fields of materials science and drug development. Its defining feature is a central disulfide bond, which can be cleaved under reducing conditions, providing a powerful tool for creating stimuli-responsive materials. This guide provides a comprehensive overview of the essential physicochemical properties of 3,3'-Dithiobis(propionohydrazide), offering a critical resource for its application in advanced research and development.
Chemical Identity and Structure
3,3'-Dithiobis(propionohydrazide), also known by synonyms such as 3,3'-dithiobis(propanoic dihydrazide) and 3,3'-disulfanediyldi(propanehydrazide), is a symmetrical molecule containing two propionohydrazide moieties linked by a disulfide bridge[1][2].
Molecular Structure:
Caption: Chemical structure of 3,3'-Dithiobis(propionohydrazide).
This unique structure, with terminal hydrazide groups and a cleavable disulfide bond, underpins its utility as a versatile crosslinker.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,3'-Dithiobis(propionohydrazide) is paramount for its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₄O₂S₂ | [2] |
| Molecular Weight | 238.33 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 128-132 °C | [3] |
| Solubility | Slightly soluble in DMSO (with heating) | [4] |
| Hygroscopicity | Hygroscopic | [1] |
| pKa (Predicted) | ~12.55 ± 0.35 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the verification of the chemical structure and purity of 3,3'-Dithiobis(propionohydrazide).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
¹H NMR (DMSO-d₆, δ ppm): [3]
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2.53 (t, -SCH₂CH₂-) : Triplet corresponding to the methylene protons adjacent to the sulfur atom.
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2.85 (t, -SCH₂CH₂-) : Triplet corresponding to the methylene protons adjacent to the carbonyl group.
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4.2 (s, -NH₂) : Singlet corresponding to the primary amine protons of the hydrazide group.
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9.1 (s, -NH-) : Singlet corresponding to the secondary amine proton of the hydrazide group.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 3,3'-Dithiobis(propionohydrazide).
Synthesis
3,3'-Dithiobis(propionohydrazide) is typically synthesized from 3,3'-dithiodipropionic acid. The process involves a two-step reaction:
Caption: Synthetic workflow for 3,3'-Dithiobis(propionohydrazide).
First, 3,3'-dithiodipropionic acid is esterified, typically using ethanol in the presence of an acid catalyst like p-toluenesulfonic acid[3]. The resulting dithiodipropionate diethyl ester is then reacted with hydrazine in ethanol at an elevated temperature to yield the final product, 3,3'-Dithiobis(propionohydrazide)[3]. Purification is typically achieved by recrystallization from an ethanol-water solution[3].
Applications in Drug Development
The unique properties of 3,3'-Dithiobis(propionohydrazide) make it a valuable tool in drug development, particularly in the creation of stimuli-responsive drug delivery systems.
Hydrogel Synthesis for Controlled Release
The hydrazide groups of 3,3'-Dithiobis(propionohydrazide) can react with aldehyde or ketone groups on polymers to form hydrazone linkages, resulting in the formation of hydrogels. This has been demonstrated with polymers such as oxidized hyaluronic acid[6]. The incorporated disulfide bond acts as a redox-sensitive trigger for drug release. In the reducing environment of the intracellular space, particularly in tumor cells with high glutathione concentrations, the disulfide bond is cleaved, leading to the degradation of the hydrogel and the release of the encapsulated therapeutic agent.
Linker for Antibody-Drug Conjugates (ADCs)
The ability of the disulfide bond to be cleaved selectively within the cell makes 3,3'-Dithiobis(propionohydrazide) an attractive linker for the development of ADCs. In this application, one end of the linker is attached to a cytotoxic drug, and the other to an antibody that specifically targets a tumor-associated antigen.
Caption: Mechanism of drug release from an ADC with a disulfide linker.
The hydrazide functional groups can be used to conjugate the linker to the antibody, often after periodate oxidation of the antibody's carbohydrate moieties to generate aldehyde groups. The other end of the linker can be attached to the drug. Once the ADC binds to its target on the cancer cell and is internalized, the high intracellular concentration of glutathione reduces the disulfide bond, releasing the potent cytotoxic drug directly at the site of action, thereby minimizing systemic toxicity.
Experimental Protocol: Conceptual Outline for ADC Synthesis
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Antibody Modification: A monoclonal antibody is treated with a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups on its carbohydrate chains.
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Linker-Drug Conjugation: In a separate reaction, the hydrazide group of a derivative of 3,3'-Dithiobis(propionohydrazide) is reacted with a cytotoxic drug.
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ADC Formation: The aldehyde-modified antibody is then reacted with the linker-drug conjugate. The hydrazide group on the linker reacts with the aldehyde groups on the antibody to form a stable hydrazone bond.
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Purification: The resulting ADC is purified to remove any unconjugated antibody, linker, and drug.
Safety and Handling
While comprehensive toxicological data for 3,3'-Dithiobis(propionohydrazide) is not available, it is recommended to handle it with the standard precautions for laboratory chemicals[5]. This includes using personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area. Given its hygroscopic nature, it should be stored in a tightly sealed container in a dry environment.
Conclusion
3,3'-Dithiobis(propionohydrazide) is a versatile chemical tool with significant potential in drug development and materials science. Its well-defined chemical structure, characterized by terminal hydrazide groups and a cleavable disulfide bond, allows for the creation of innovative, stimuli-responsive systems. This guide has provided a detailed overview of its physicochemical properties, synthesis, and key applications, offering a valuable resource for researchers and scientists seeking to leverage its unique characteristics in their work.
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